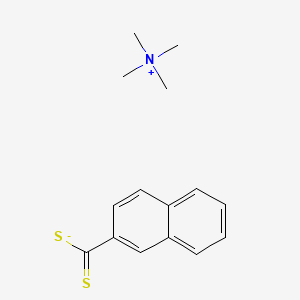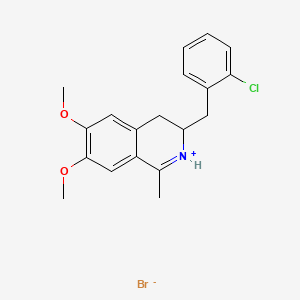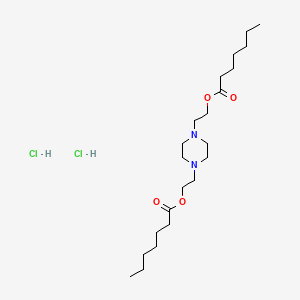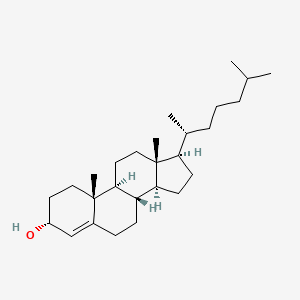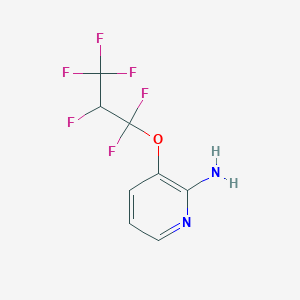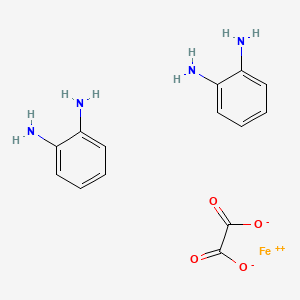
Iron, bis(o-phenylenediamine)oxalato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, bis(o-phenylenediamine)oxalato- is a coordination compound that features iron as the central metal atom, coordinated with o-phenylenediamine and oxalate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(o-phenylenediamine)oxalato- typically involves the reaction of iron salts with o-phenylenediamine and oxalic acid. One common method involves dissolving iron(III) chloride in water, followed by the addition of o-phenylenediamine and oxalic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, bis(o-phenylenediamine)oxalato- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Reaction Conditions: Controlled pH, temperature, and solvent environment are crucial for specific reactions.
Major Products
Oxidation: Formation of higher oxidation state complexes.
Reduction: Formation of lower oxidation state complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron, bis(o-phenylenediamine)oxalato- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Iron, bis(o-phenylenediamine)oxalato- involves its ability to coordinate with various substrates and participate in electron transfer processes. The iron center can undergo changes in oxidation state, facilitating redox reactions. The o-phenylenediamine ligands provide stability and enhance the reactivity of the complex. The oxalate ligands can act as bridging ligands, allowing the formation of extended structures and networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron, bis(o-phenylenediamine)oxalato-: Unique due to its specific ligand combination.
Iron, bis(o-phenylenediamine)acetato-: Similar structure but with acetate ligands instead of oxalate.
Iron, bis(o-phenylenediamine)malonato-: Contains malonate ligands, offering different reactivity and properties.
Uniqueness
Iron, bis(o-phenylenediamine)oxalato- is unique due to the combination of o-phenylenediamine and oxalate ligands, which provide a distinct set of chemical properties. The oxalate ligands offer strong chelation and bridging capabilities, while the o-phenylenediamine ligands enhance the stability and reactivity of the complex. This combination makes it particularly useful in applications requiring robust and versatile coordination compounds.
Eigenschaften
CAS-Nummer |
75079-27-5 |
|---|---|
Molekularformel |
C14H16FeN4O4 |
Molekulargewicht |
360.15 g/mol |
IUPAC-Name |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
MQSJGMZODWAYPS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



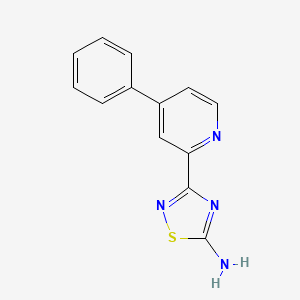
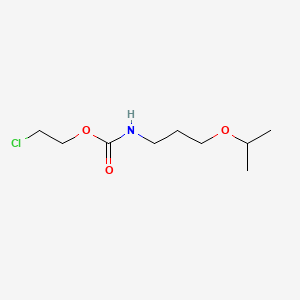
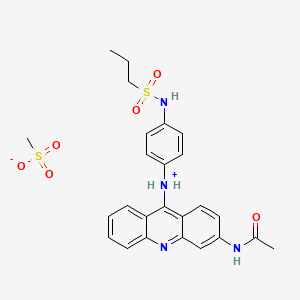
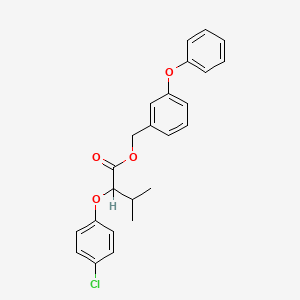
![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)

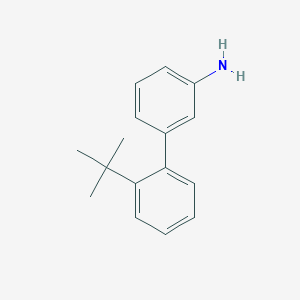
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
